3-(3-fluorophenyl)-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide
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Overview
Description
3-(3-fluorophenyl)-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the fluorophenyl group, and subsequent functionalization to achieve the desired amide structure. Common reagents used in these reactions include fluorobenzene derivatives, sulfonyl chlorides, and various catalysts to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route to maximize yield and minimize costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-(3-fluorophenyl)-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Fluorophenyl derivatives: Various compounds containing the fluorophenyl group, used in different chemical and biological applications.
Uniqueness
3-(3-fluorophenyl)-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(3-fluorophenyl)-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-12(2)15-10-20(24(3,22)23)11-16(15)19-17(21)8-7-13-5-4-6-14(18)9-13/h4-6,9,12,15-16H,7-8,10-11H2,1-3H3,(H,19,21)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHLYXIHCKRKF-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)CCC2=CC(=CC=C2)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)CCC2=CC(=CC=C2)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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